

# Application Note: Structural Elucidation of Aminotadalafil using NMR Spectroscopy

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## Compound of Interest

Compound Name: **Aminotadalafil**

Cat. No.: **B1665999**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Aminotadalafil**, a primary analogue of tadalafil, is often identified as an adulterant in herbal dietary supplements. Its structural similarity to tadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, necessitates accurate and reliable methods for its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for the structural elucidation of new chemical entities and their analogues.<sup>[1]</sup> <sup>[2]</sup> This application note provides a comprehensive protocol for the structural elucidation of **aminotadalafil** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

## Structural Differences: Tadalafil vs. Aminotadalafil

The key structural difference between tadalafil and **aminotadalafil** is the substitution at the N-2 position of the piperazinedione ring. In tadalafil, this position is occupied by a methyl group (-CH<sub>3</sub>), whereas in **aminotadalafil**, it is substituted with an amino group (-NH<sub>2</sub>).<sup>[1]</sup><sup>[3]</sup> This seemingly minor change results in distinct differences in their respective NMR spectra, allowing for unambiguous identification.

## Quantitative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for **aminotadalafil** and tadalafil, typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[1][3]

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm) in DMSO-d<sub>6</sub>

Proton Assignment	Aminotadalafil (Compound X)	Tadalafil	Multiplicity
H-3	3.97 (1H), 4.26 (1H)	3.98 (1H), 4.25 (1H)	m, m
H-6	6.09	6.13	s
H-7	2.99 (1H), 3.57 (1H)	2.98 (1H), 3.56 (1H)	m, m
H-8	7.59	7.58	d
H-9	7.10	7.10	t
H-10	7.25	7.25	t
H-11	7.51	7.50	d
H-12a	4.43	4.42	dd
H-13 (N-CH <sub>3</sub> )	-	2.93	s
N-NH <sub>2</sub>	5.11 (2H)	-	s
H-15	6.89	6.88	d
H-18	6.78	6.77	dd
H-19	6.99	6.98	d
H-21 (O-CH <sub>2</sub> -O)	5.94	5.92	s
Indole-NH	11.04	11.02	s

Data compiled from multiple sources.[1][3]

Table 2:  $^{13}\text{C}$  NMR Chemical Shift Data (ppm) in DMSO-d<sub>6</sub>

Carbon Assignment	Aminotadalafil (Compound X)	Tadalafil
C-1	167.3	167.3
C-3	49.8	49.8
C-4	164.6	166.8
C-5a	136.2	136.2
C-6	55.4	55.5
C-7	26.9	26.9
C-7a	128.8	128.8
C-8	118.9	118.9
C-9	119.9	119.9
C-10	121.5	121.5
C-11	111.5	111.5
C-11a	126.1	126.1
C-12a	51.9	51.9
C-13 (N-CH <sub>3</sub> )	-	32.8
C-14a	141.2	141.2
C-15	106.9	106.9
C-16	147.4	147.4
C-17	146.4	146.4
C-18	108.3	108.3
C-19	120.4	120.4
C-21 (O-CH <sub>2</sub> -O)	101.2	101.2

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The following protocols provide a general framework for the NMR analysis of **aminotadalafil**. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

### Protocol 1: Sample Preparation

- Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[\[2\]](#)
- Mass: Weigh approximately 5-25 mg of the **aminotadalafil** sample for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.[\[4\]](#)
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[\[4\]](#) DMSO-d<sub>6</sub> is a suitable solvent due to its ability to dissolve both tadalafil and its analogues.[\[5\]](#)
- Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added. For routine structural elucidation, the residual solvent peak can be used for chemical shift referencing ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.52 ppm for <sup>13</sup>C).
- Dissolution: Vortex the sample vial for several minutes to ensure complete dissolution. Gentle heating or sonication can be applied if necessary.[\[4\]](#)[\[6\]](#)
- Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[7\]](#)[\[8\]](#)
- Labeling: Clearly label the NMR tube with the sample identification.

### Protocol 2: 1D NMR Data Acquisition (<sup>1</sup>H and <sup>13</sup>C)

These are general parameters for a 400-600 MHz spectrometer.

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Number of Scans: 16-64, depending on sample concentration.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time.[9]
- Spectral Width: 12-16 ppm, centered around 6-8 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Standard  $^1\text{H}$ -decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30').
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Spectral Width: 200-240 ppm.
- DEPT (Distortionless Enhancement by Polarization Transfer):
  - Run DEPT-90 and DEPT-135 experiments to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups. This is crucial for confirming carbon assignments.[2]

## Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

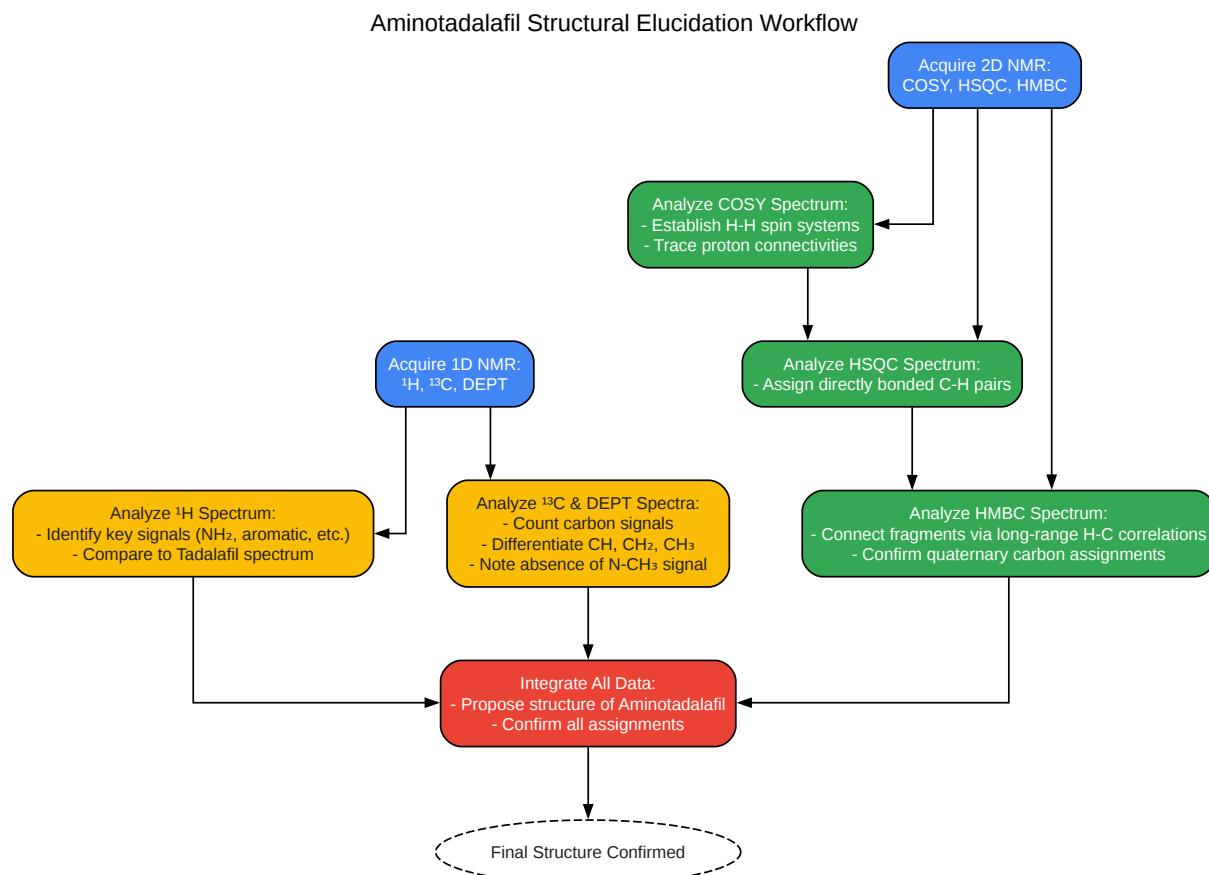
2D NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the overall structure.

- $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy):
  - Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[10]
  - Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker).
  - Parameters: Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

- $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: Correlates protons with their directly attached carbons (one-bond C-H correlation).[10][11]
  - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker).
  - Parameters: Set the  $^1\text{J}(\text{C},\text{H})$  coupling constant to ~145 Hz.
- $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is key for connecting different spin systems.[11]
  - Pulse Program: Standard HMBC experiment (e.g., 'hmbcgpplpndqf' on Bruker).
  - Parameters: Optimize for a long-range coupling constant of ~7-8 Hz.

## Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of **aminotadalafil** using the acquired NMR data.

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Caption: Workflow for structural elucidation using NMR.

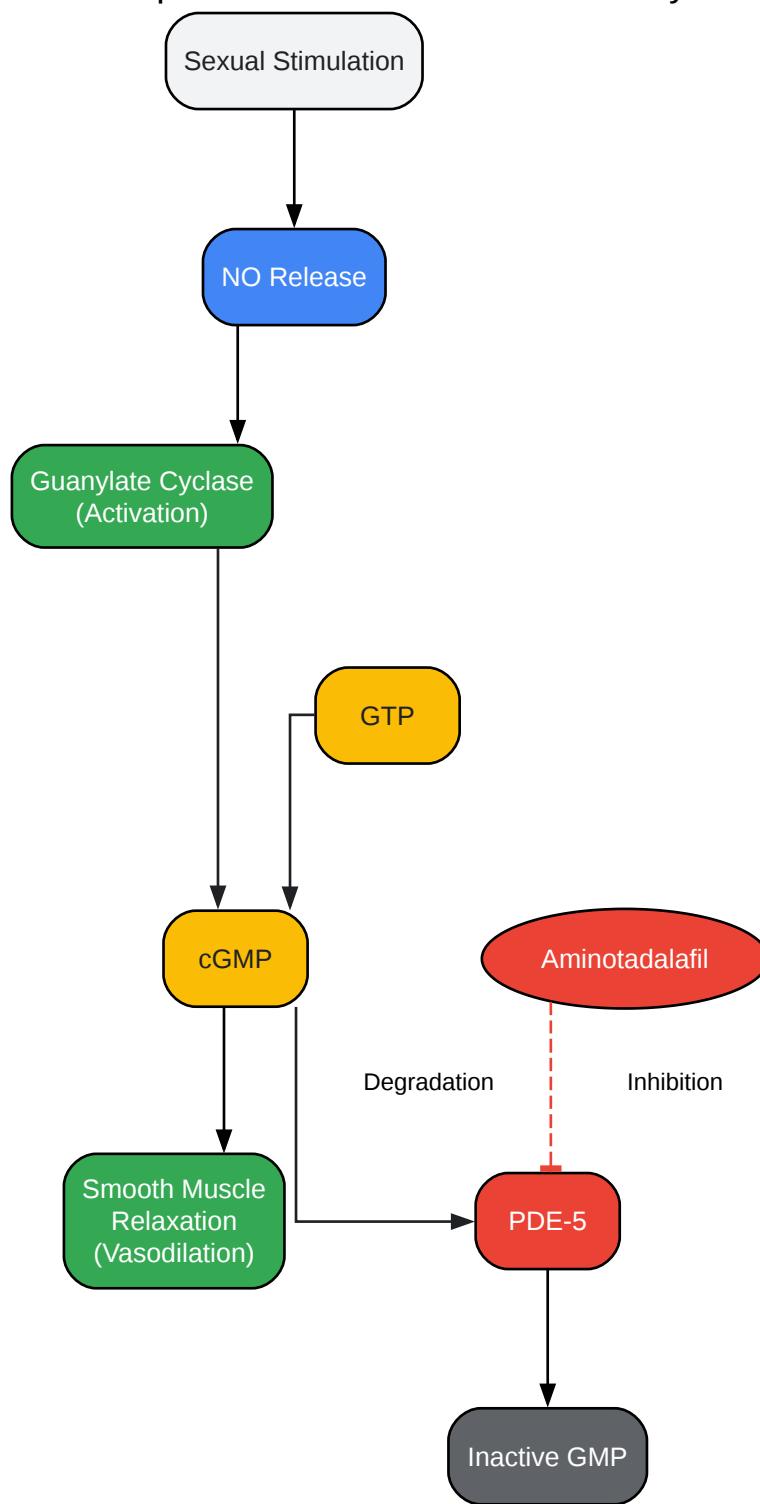
## Key Steps in Spectral Interpretation

- $^1\text{H}$  and  $^{13}\text{C}$  Spectra Comparison: The most immediate indicators of **aminotadalafil** are the absence of the N-methyl singlet around 2.93 ppm in the  $^1\text{H}$  spectrum and the corresponding carbon signal at  $\sim$ 32.8 ppm in the  $^{13}\text{C}$  spectrum.[1][3] Concurrently, a new two-proton singlet appears around 5.11 ppm in the  $^1\text{H}$  spectrum, characteristic of the amino group protons.[1][3]
- COSY Analysis: The COSY spectrum is used to trace the proton-proton coupling networks within the molecule, for example, confirming the correlations within the hexahydropyrido[3,4-b]indole and benzodioxole ring systems.
- HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to, allowing for the confident assignment of all protonated carbons.
- HMBC Analysis: The HMBC spectrum is critical for piecing the entire structure together. It reveals long-range (2-3 bond) correlations. For instance, a key correlation would be observed between the  $\text{NH}_2$  protons ( $\delta\text{H} \sim$ 5.11 ppm) and the carbonyl carbon C-4 ( $\delta\text{C} \sim$ 164.6 ppm), confirming the attachment of the amino group to the piperazinedione ring.[3]

## Signaling Pathway Context

While NMR elucidates the chemical structure, it's important to understand the biological context. Tadalafil and its analogues act by inhibiting PDE-5, an enzyme in the nitric oxide (NO) signaling pathway that regulates blood flow in the corpus cavernosum.

## Simplified PDE-5 Inhibition Pathway

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Caption: PDE-5 inhibition by **aminotadalafil**.

## Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of **aminotadalafil**. By comparing the spectra with that of tadalafil and performing a systematic analysis of COSY, HSQC, and HMBC data, researchers can confidently identify and characterize this analogue. The protocols and data presented in this application note serve as a valuable resource for scientists in drug development, quality control, and forensic analysis.

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